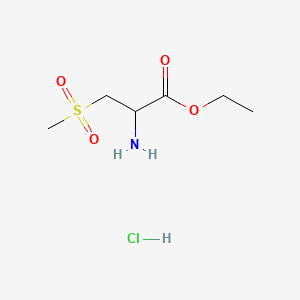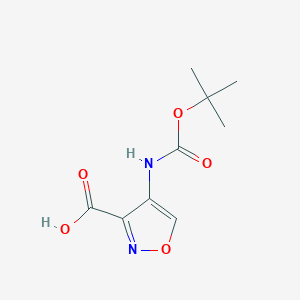
1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of phthalic anhydride and glycine in the presence of triethylamine in toluene as a solvent . The reaction is usually carried out under reflux conditions overnight to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, where the benzyloxy group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain protein kinases by occupying their binding pockets and performing essential interactions with crucial amino acids . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione: This compound shares the isoindoline nucleus and carbonyl groups but lacks the benzyloxycarbonyl and glycinate groups.
Uniqueness
1,3-Dioxoisoindolin-2-yl ((benzyloxy)carbonyl)glycinate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl and glycinate groups enhances its potential as a versatile building block in organic synthesis and as a bioactive molecule in medicinal chemistry.
Propiedades
Número CAS |
2899-58-3 |
|---|---|
Fórmula molecular |
C18H14N2O6 |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C18H14N2O6/c21-15(10-19-18(24)25-11-12-6-2-1-3-7-12)26-20-16(22)13-8-4-5-9-14(13)17(20)23/h1-9H,10-11H2,(H,19,24) |
Clave InChI |
SFUGPZNJDDQNTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)

![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)

![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)


